4-(4-Chlorophenyl)-6-(2-hydroxyethyl)-1-methyl-3H,4H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a pyrrolopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidine core, followed by the introduction of the chlorophenyl and hydroxyethyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolopyrimidine core or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,5-DIONE: A similar compound with a different pyrimidine core structure.
4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: Differing in the position of the dione group.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYETHYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16ClN3O3 |
---|---|
Molecular Weight |
321.76 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(2-hydroxyethyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C15H16ClN3O3/c1-18-11-8-19(6-7-20)14(21)12(11)13(17-15(18)22)9-2-4-10(16)5-3-9/h2-5,13,20H,6-8H2,1H3,(H,17,22) |
InChI Key |
GRDWPSIBHLNTPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)CCO |
Origin of Product |
United States |
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